![molecular formula C20H18N2O5S2 B2878981 4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl}benzoic acid CAS No. 905768-93-6](/img/structure/B2878981.png)

4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl}benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

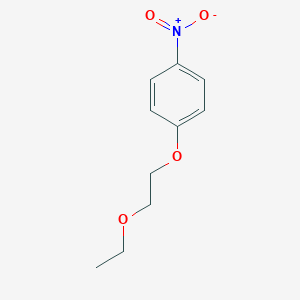

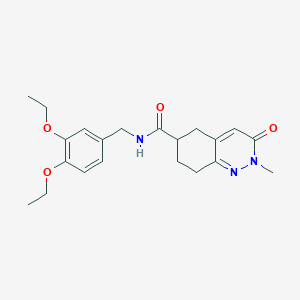

The compound is a derivative of benzoic acid, with a complex substituent attached to the benzene ring. This substituent includes a tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl group, which is a bicyclic structure containing a pyrimidine ring fused with a thiophene ring, and a 2-methoxy-2-oxoethylsulfanyl group.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic group and the various substituents. The presence of the sulfanyl group (-SH) could potentially allow for the formation of disulfide bridges if the compound is present in an oxidizing environment .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich thiophene ring and the electron-withdrawing carboxylic acid group. The sulfanyl group could potentially undergo oxidation to form a disulfide bridge .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the presence of the sulfanyl group could make it susceptible to oxidation .Applications De Recherche Scientifique

Molecular Structure and Crystallography

Research into the synthesis and crystal structure of related compounds provides foundational knowledge for understanding how structural variations impact physical and chemical properties. For instance, studies on similar benzothieno pyrimidin derivatives reveal insights into their crystalline forms, which is crucial for drug formulation and material science applications. The detailed molecular architecture of these compounds, including hydrogen bonding patterns and crystal packing, informs their solubility, stability, and reactivity (H. Ming & D. South, 2004).

Pharmaceutical Research

In the pharmaceutical realm, derivatives of benzothieno[2,3-d]pyrimidine have been investigated for their therapeutic potential. Compounds with similar structural motifs have been synthesized and evaluated as dual inhibitors of critical enzymes like thymidylate synthase and dihydrofolate reductase, showcasing potential as cancer therapies (A. Gangjee, Yibin Qiu, Wei Li, & R. Kisliuk, 2008). Another study focused on the design and synthesis of classical and nonclassical antifolates, highlighting the compound's role in developing new antitumor agents (A. Gangjee, Yibin Zeng, Tina Talreja, J. McGuire, R. Kisliuk, & S. Queener, 2007).

Materials Science

The compound's utility extends into materials science, particularly in inkjet printing applications. New synergists derived from similar chemical structures have been synthesized to improve the dispersion and stability of pigment inks, demonstrating the compound's relevance in developing advanced materials for printing technologies (Gihyun Song, Hayoon Lee, Hyocheol Jung, Seokwoo Kang, & Jongwook Park, 2017).

Chemical Synthesis

In chemical synthesis, the exploration of domino reactions for creating benzothieno[2,3-c]pyridines showcases the compound's role in generating complex molecular architectures. This approach facilitates the synthesis of novel compounds with potential applications across various fields, including organic electronics and pharmaceuticals (V. S. Tolkunov et al., 2012).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[2-(2-methoxy-2-oxoethyl)sulfanyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S2/c1-27-15(23)10-28-20-21-17-16(13-4-2-3-5-14(13)29-17)18(24)22(20)12-8-6-11(7-9-12)19(25)26/h6-9H,2-5,10H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWGIFWKWZZCHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2878904.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2878905.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2878910.png)

![8-{[(1E)-2-(2-chloro-6-fluorophenyl)-1-azavinyl]amino}-1,3-dimethyl-7-(2-methy lprop-2-enyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2878913.png)

![2-Methyl-4-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2878914.png)

![(2,4-Diphenyl-5-pyrimidinyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2878915.png)

![2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid](/img/structure/B2878918.png)

![(E)-methyl 4-(((2-amino-3-((2-methoxyethyl)carbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzoate](/img/structure/B2878919.png)